
5-Chlorosulfonyl-2-hydroxybenzoic acid
Vue d'ensemble
Description
5-Chlorosulfonyl-2-hydroxybenzoic acid (5-CSHB) is a synthetic organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 239.55 g/mol. 5-CSHB is a versatile reagent used in the synthesis of a wide range of compounds, including pharmaceuticals, biochemicals, and natural products.
Applications De Recherche Scientifique
Antimicrobial Activity : Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have shown antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. Specific compounds have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii (Krátký et al., 2012).
Phenolic Acids Analysis in Beverages : 5-Chlorosulfonyl-2-hydroxybenzoic acid analogues like 5-chloro-2-hydroxybenzoic acid are part of a group of phenolic acids that can be rapidly analyzed in beverages using advanced techniques like UPLC–MS/MS, aiding in food chemistry and quality control research (Grúz et al., 2008).
Disinfection By-products Formation : In water treatment research, the relationship between chlorine decay and the formation of disinfection by-products (DBPs) such as trichloromethane (TCM) and chloroacetic acid (CAA) has been studied using compounds like 5-chloro-2-hydroxybenzoic acid (Chang et al., 2006).
Enzymatic Assays in Clinical Chemistry : this compound derivatives have been used in the development of chromogenic systems for enzymatic assays, such as the direct enzymatic assay of uric acid in serum and urine, improving diagnostic techniques (Fossati & Prencipe, 2010).
Antibiotic Biosynthesis : Isomeric chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, similar in structure to this compound, have been synthesized for studies related to the biosynthesis of antibiotics (Becker, 1984).
GPR81 Receptor Agonists : 3-Chloro-5-hydroxybenzoic acid, structurally related to this compound, has been identified as a selective GPR81 agonist with potential applications in treating obesity-related conditions (Dvorak et al., 2012).
Production of Value-added Bioproducts : Derivatives like 4-hydroxybenzoic acid, closely related to this compound, have emerged as intermediates for high-value bioproducts with applications in various industries, including food, cosmetics, and pharmaceuticals (Wang et al., 2018).
Systemic Acquired Resistance in Plants : Research on salicylic acid and its derivatives, including chlorinated variants similar to this compound, has shown their role in inducing systemic acquired resistance in plants against pathogens, highlighting potential agricultural applications (Silverman et al., 2005).
Synthesis of Chlorinated Acids : Methods for the synthesis of chlorinated acids, including 5-chloro-2-hydroxybenzoic acid, from chlorophenols have been developed, showing the compound's relevance in organic synthesis and industrial applications (Suerbaev et al., 2017).
Safety and Hazards
5-Chlorosulfonyl-2-hydroxybenzoic acid is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
5-chlorosulfonyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHSFSHNKFRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380430 | |
| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17243-13-9 | |
| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


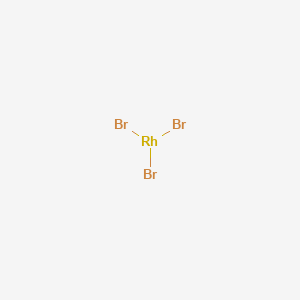
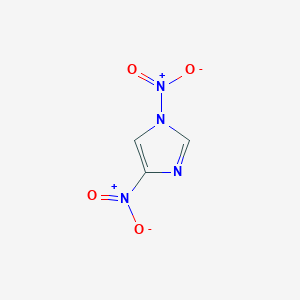


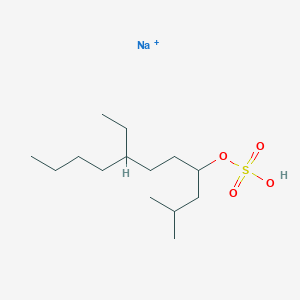
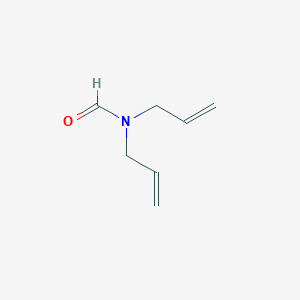



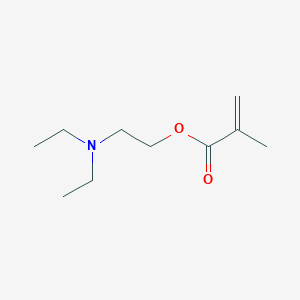

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
